

physicochemical properties of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate

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Compound of Interest

Compound Name:	Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
Cat. No.:	B153426

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An In-depth Technical Guide on the Physicochemical Properties of **Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of **Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate**. This compound, a derivative of the piperidine heterocyclic ring system, is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the piperidine scaffold in a wide array of pharmaceuticals.

Core Physicochemical Properties

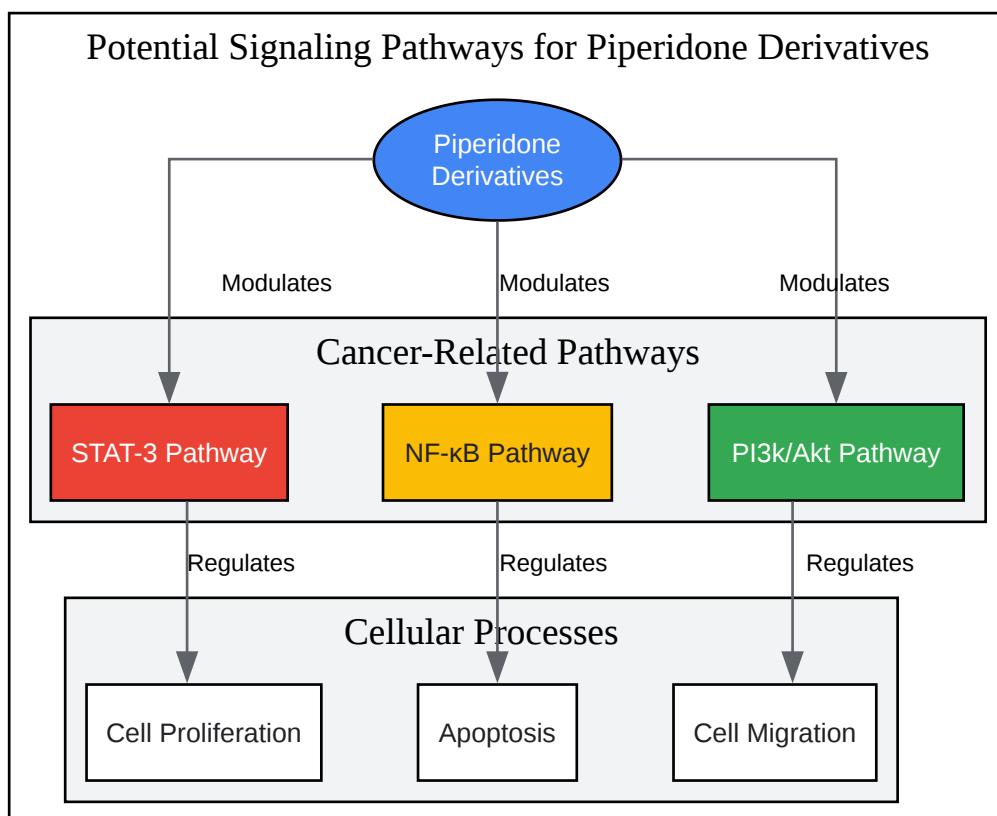
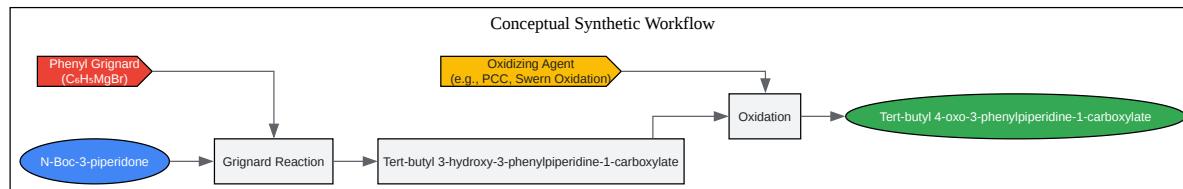
Quantitative data for **Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate** is summarized in the table below. It is important to note that experimentally determined values for properties such as melting point, boiling point, and solubility are not readily available in published literature, indicating that this specific compound may be a novel or less-studied intermediate. The presented data is therefore primarily based on computational predictions.

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₁ NO ₃	PubChem CID: 16227992
Molecular Weight	275.34 g/mol	PubChem CID: 16227992
Appearance	White to off-white solid (predicted)	---
Melting Point	Not available	---
Boiling Point	Not available	---
Solubility	Not available	---
pKa	Not available	---
Storage	Sealed in dry, 2-8°C	

Synthesis and Characterization

The synthesis of **Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate** can be approached through multi-step reaction schemes common in heterocyclic chemistry. While a specific, detailed experimental protocol for this exact molecule is not widely published, a general synthetic strategy can be inferred from related piperidone derivatives.

A plausible synthetic route is outlined below. This workflow is a conceptual representation based on established organic chemistry principles.



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